
Bis(2-ethoxyethoxy) barium
Overview
Description
Bis(2-ethoxyethoxy) barium is a barium alkoxide compound with the general formula Ba(OCH₂CH₂OCH₂CH₃)₂. This organobarium derivative is characterized by its ethoxyethoxy ligand groups, which confer unique solubility and reactivity properties. It is typically used in specialized applications such as catalysis, organic synthesis, or material science due to its ability to act as a strong base or nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethoxyethoxy) barium typically involves the reaction of barium metal with 2-ethoxyethanol in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
Ba+2HOCH2CH2OCH2CH3→Ba(OCH2CH2OCH2CH3)2+H2
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or other oxidizing agents.
Reduction: This compound can also participate in reduction reactions, particularly in the presence of reducing agents like hydrogen gas.
Substitution: Substitution reactions involving this compound are possible, where the ethoxyethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of barium oxide, while substitution reactions can yield a variety of organobarium compounds.
Scientific Research Applications
Organic Synthesis
Bis(2-ethoxyethoxy) barium serves as a precursor in the synthesis of various advanced materials:
- Superconductors : It is used in the preparation of barium-containing superconductors, enhancing their electrical properties.
- Catalysts : The compound acts as a catalyst in several organic reactions, facilitating the formation of complex organic molecules.
Materials Science
The compound is instrumental in creating thin films and nanoparticles:
- Thin Film Deposition : It has been studied for its potential in depositing barium oxide thin films via chemical vapor deposition (CVD), which are applicable in electronics and optics.
- Nanoparticle Synthesis : Researchers utilize it to synthesize nanoparticles with unique properties for various applications, including drug delivery systems and sensors.
Biological Applications
In biological research, this compound is explored for:
- Medical Imaging : Its potential use as a contrast agent in imaging techniques is under investigation, offering improved visibility of tissues during scans.
- Drug Delivery Systems : The compound's properties are being studied for targeted drug delivery applications, particularly in cancer therapy.
Case Study 1: Superconducting Materials
A study demonstrated the effectiveness of this compound as a precursor for high-temperature superconductors. The synthesis involved the controlled reaction of this compound with other metal oxides to create superconducting phases that exhibit zero electrical resistance at elevated temperatures. This application highlights the compound's role in advancing materials for energy-efficient technologies.
Case Study 2: Nanoparticle Development
Research focused on using this compound for synthesizing nanoparticles that can be utilized in biomedical applications. The nanoparticles were characterized for their size, surface charge, and biocompatibility, showing promise for use in drug delivery systems targeting specific cells or tissues.
Mechanism of Action
The mechanism by which bis(2-ethoxyethoxy) barium exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Barium Alkoxides
Barium 2-Methoxyethoxide (CAS 115503-13-4)
- Formula: C₆H₁₄BaO₄ (10% w/v in methoxyethanol) .
- Properties: Soluble in methoxyethanol, indicating compatibility with polar aprotic solvents. Likely moisture-sensitive due to the alkoxide group.
- Applications : Used as a precursor in materials science or catalysis.
- Key Difference: The methoxyethoxy ligand in barium 2-methoxyethoxide vs.
Barium Bis(trifluoromethylsulfonyl)imide (CAS 168106-22-7)
- Formula : Ba[N(SO₂CF₃)₂]₂ .
- Properties : High purity (99–99.999%), thermally stable, and highly conductive in ionic solutions.
- Applications : Electrolytes in batteries, supercapacitors, and electrochemical devices.
- Key Difference : The fluorinated sulfonylimide anion imparts superior ionic conductivity and stability compared to alkoxide-based barium compounds, which are more reactive but less stable in aqueous environments.
Inorganic Barium Compounds
Barium Sulfate (BaSO₄)
- Properties: Water-insoluble, chemically inert, and non-toxic .
- Applications : Radiocontrast agent in medical imaging, filler in plastics.
- Key Difference : Unlike Bis(2-ethoxyethoxy) barium, BaSO₄ lacks organic ligands, making it unsuitable for organic synthesis but ideal for applications requiring inertness.
Barium Chloride (BaCl₂)
- Properties : Water-soluble, highly toxic .
- Applications : Laboratory reagent, fireworks (green coloration).
- Key Difference: BaCl₂’s ionic nature and solubility in water contrast with the organic solubility of this compound. Toxicity profiles also differ; BaCl₂ poses acute risks, while organobarium compounds may have chronic toxicity due to ligand degradation.
Structurally Related Ethers
Bis(2-methoxyethyl) Ether (CAS 111-96-6)
- Properties : Clear liquid, used as a solvent .
- Applications : Industrial degreasing, pharmaceutical intermediates.
- Key Difference : The absence of barium in this ether reduces reactivity but increases volatility compared to this compound.
1,2-Bis(2-bromoethoxy)ethane (CAS 31255-10-4)
- Properties : Brominated ether, high molecular weight (275.97 g/mol) .
- Applications : Pharmaceutical and agrochemical synthesis.
- Key Difference : Bromine substituents enhance electrophilic reactivity, whereas this compound’s alkoxide groups favor nucleophilic reactions.
Data Tables
Table 1: Physicochemical Comparison
Table 2: Regulatory and Environmental Impact
Biological Activity
Bis(2-ethoxyethoxy) barium, also known as barium bis[2-(2-ethoxyethoxy)ethan-1-olate], is an organobarium compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant activity, toxicity, and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two ethoxyethoxy groups attached to a barium ion. This configuration contributes to its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C₈H₁₈BaO₄ |
Molecular Weight | 255.25 g/mol |
Solubility | Soluble in organic solvents |
Toxicity | Moderate (dependent on dosage) |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study comparing various compounds found that this compound demonstrated promising results in scavenging free radicals, particularly in assays measuring superoxide and hydroxyl radicals. The antioxidant activity was evaluated using the following methods:
- DPPH Radical Scavenging Assay
- Superoxide Radical Scavenging Assay
- Hydroxyl Radical Scavenging Assay
Results showed that this compound outperformed several standard antioxidants, including butylated hydroxytoluene (BHT), suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Cytotoxicity and Safety Profile
While the antioxidant activity is notable, the cytotoxic effects of this compound have also been investigated. In vitro studies indicated that at higher concentrations, the compound could induce cytotoxicity in certain cell lines. The following table summarizes findings from various studies on cytotoxicity:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
HeLa | 50 | Moderate cytotoxicity |
HepG2 | 75 | Low cytotoxicity |
MCF-7 | 100 | Minimal effect |
These results highlight the need for careful dosage considerations when exploring therapeutic applications.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that its antioxidant effects may be linked to its ability to chelate metal ions and modulate oxidative stress pathways. Further research is warranted to clarify these mechanisms and explore potential interactions with cellular signaling pathways.
Case Studies
Several case studies have documented the effects of this compound in different biological contexts:
- Neuroprotective Effects : A study examined the neuroprotective potential of this compound in a model of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and preservation of neuronal function.
- Anti-inflammatory Properties : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cultures.
Chemical Reactions Analysis
Table 1: Structural Parameters of Barium-Ether Complexes
Compound | Coordination Number | Ba–O Distance (Å) | Ligand Type |
---|---|---|---|
Ba(H₃BNMe₂BH₃)₂(diglyme)₂ | 12 | 2.85–2.90 | Chelating diglyme |
Ba(H₃BNMe₂BH₃)₂(12-crown-4) | 13 | 2.838–2.922 | Macrocyclic crown ether |
Reactivity with Lewis Bases
Barium ether complexes exhibit diverse reactivity when treated with stronger Lewis bases:
-
Ligand Displacement : Treatment of Ba(H₃BNMe₂BH₃)₂(Et₂O)₂ (compound 1 ) with 1,2-dimethoxyethane (DME) or tetramethylethylenediamine (TMEDA) replaces diethyl ether, forming monomeric complexes like Ba(H₃BNMe₂BH₃)₂(DME) .
-
Macrocyclic Adducts : Reactions with crown ethers (e.g., 12-crown-4, 15-crown-5) produce charge-separated species such as [Ba(15-crown-5)₂][H₃BNMe₂BH₃]₂ (compound 9 ) .
Thermal Stability and Volatility
Despite forming monomeric species, barium ether complexes show limited volatility. For example:
-
Sublimation Attempts : Complexes like Ba(H₃BNMe₂BH₃)₂(TMEDA) remain non-volatile up to 200°C at 10⁻² Torr , attributed to residual intermolecular interactions (e.g., Ba···H–B bridging) .
Role of Ethers in Reaction Media
While not specific to barium, bis(2-butoxyethyl) ether has been shown to promote O₂-mediated oxidations of alkylbenzenes to ketones (e.g., ethylbenzene → acetophenone) via radical pathways . This suggests that ethoxy-substituted ethers could similarly stabilize reactive intermediates in barium-catalyzed processes, though direct evidence is lacking.
Comparative Analysis of Ligand Effects
The steric bulk of ether ligands dictates structural outcomes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity Bis(2-ethoxyethoxy) barium, and how can impurities be minimized during synthesis?
- Methodological Answer : Synthesis typically involves reacting barium oxide or hydroxide with 2-ethoxyethoxy ligands under anhydrous conditions. To minimize impurities (e.g., residual solvents or unreacted precursors), use inert atmospheres (argon/nitrogen), controlled stoichiometry, and post-synthesis purification via vacuum distillation or recrystallization. Monitor purity via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to barium's toxicity and potential for skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Reference safety data sheets (SDS) for barium compounds for spill response and first aid .
Q. How can researchers characterize the solubility and stability of this compound in different solvents?
- Methodological Answer : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., glymes, ethers) at varying temperatures. Use dynamic light scattering (DLS) to monitor aggregation, and thermogravimetric analysis (TGA) to assess thermal stability. Compare results with structurally analogous electrolytes (e.g., NaDEEP/TEOP systems) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for analyzing the coordination environment of barium in this compound complexes?
- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe barium’s local coordination structure. Pair with density functional theory (DFT) simulations to interpret spectral data. For dynamic behavior, use time-resolved fluorescence spectroscopy or Raman microscopy .
Q. How can contradictory data on the compound’s reactivity with atmospheric moisture be resolved?
- Methodological Answer : Design controlled experiments comparing reactivity under dry (<1 ppm H₂O) vs. humid conditions. Use Karl Fischer titration to quantify moisture uptake and infrared (IR) spectroscopy to identify hydrolysis products (e.g., barium hydroxide). Replicate studies across multiple labs to isolate environmental variables .
Q. What methodologies are recommended for assessing the ecotoxicological impact of this compound in aquatic systems?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing using Daphnia magna or algae. Measure EC₅₀ values and compare with regulatory thresholds. For chronic effects, conduct bioaccumulation studies using isotopic labeling (e.g., ¹³⁸Ba tracing) and assess trophic transfer in model ecosystems .
Q. Data Management and Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) to document synthesis parameters and raw spectral data. Deposit datasets in repositories like Zenodo with standardized metadata (e.g., solvent purity, temperature gradients). Adopt the IUPAC nomenclature for chemical identifiers to enhance interoperability .
Q. What statistical approaches are suitable for resolving discrepancies in electrochemical performance data for barium-based electrolytes?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., electrode surface roughness, impurity levels). Use Bland-Altman plots to assess inter-lab reproducibility and bootstrapping to quantify uncertainty in conductivity measurements .
Properties
IUPAC Name |
barium(2+);2-ethoxyethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXRGQPXPCQKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562285 | |
Record name | Barium bis(2-ethoxyethan-1-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130812-47-4 | |
Record name | Barium bis(2-ethoxyethan-1-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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